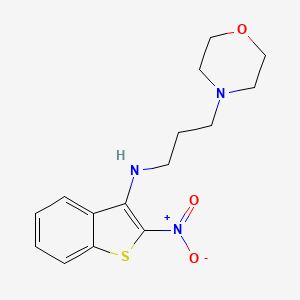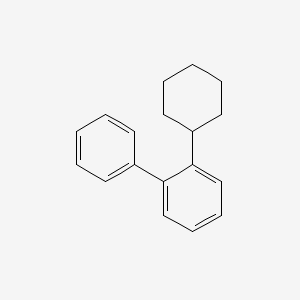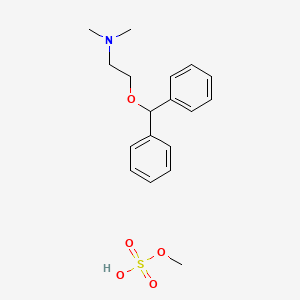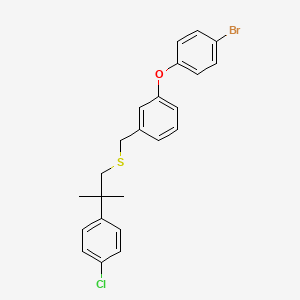
1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene is an organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent to form 4-bromophenoxy.
Thioether formation: The next step involves the reaction of the bromophenoxy intermediate with 2-(4-chlorophenyl)-2-methylpropylthiol under suitable conditions to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The thioether linkage can be oxidized to form sulfoxides or sulfones, and reduced back to the thioether.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The primary product is the thioether.
Scientific Research Applications
1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(((2-(4-bromophenyl)-2-methylpropyl)thio)methyl)benzene
- 1-(4-Fluorophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene
Uniqueness
1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene is unique due to the specific arrangement of bromine, chlorine, and sulfur atoms within its structure. This unique arrangement can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
80843-89-6 |
|---|---|
Molecular Formula |
C23H22BrClOS |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
1-bromo-4-[3-[[2-(4-chlorophenyl)-2-methylpropyl]sulfanylmethyl]phenoxy]benzene |
InChI |
InChI=1S/C23H22BrClOS/c1-23(2,18-6-10-20(25)11-7-18)16-27-15-17-4-3-5-22(14-17)26-21-12-8-19(24)9-13-21/h3-14H,15-16H2,1-2H3 |
InChI Key |
HODFCHGSFWQPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




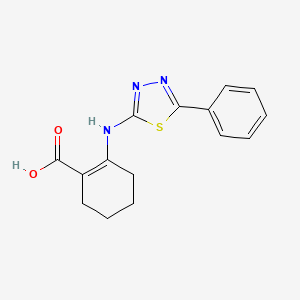
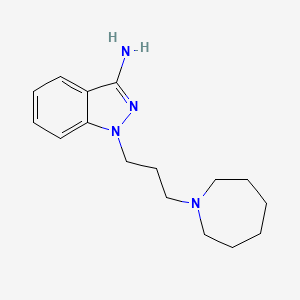
![Butanamide, N-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-pyrazol-1-yl]phenyl]-2-(3-pentadecylphenoxy)-](/img/structure/B12725372.png)
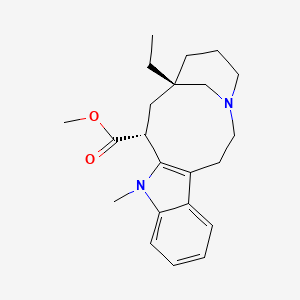

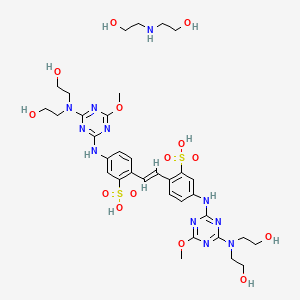
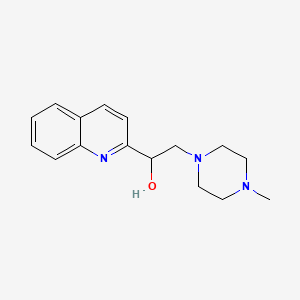

![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,7-dimethyl-3-propylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12725412.png)
